

Application Notes and Protocols for FIIN-2 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and working concentrations for the use of **FIIN-2**, a potent and irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, in various in vitro assays. **FIIN-2** is a valuable tool for studying FGFR signaling and for the development of novel cancer therapeutics.[1][2][3]

Data Presentation: Quantitative Summary

The following tables summarize the effective concentrations of **FIIN-2** in key in vitro experiments.

Table 1: Biochemical Kinase Inhibition



Target	IC50 (nM)	Assay System	
FGFR1	3.09 - 3.1	Z'-Lyte, TR-FRET-based kinase binding assay	
FGFR2	4.3	Z'-Lyte, TR-FRET-based kinase binding assay	
FGFR3	27	Z'-Lyte, TR-FRET-based kinase binding assay	
FGFR4	45 - 45.3	Z'-Lyte, TR-FRET-based kinase binding assay	
EGFR	204	Z'-Lyte assay	
SRC	330	In vitro kinase assay	
YES	365	In vitro kinase assay	

Data compiled from multiple sources.[1][2][4][5]

Table 2: Cellular Proliferation Inhibition

Cell Line	EC ₅₀	Assay Type	Incubation Time
Ba/F3 (FGFR1-4 dependent)	1 - 93 nM	MTS Assay, CellTiter- Glo	72 - 96 hours
NCI-H2077, NCI- H1581	Varies	CellTiter-Glo	96 hours
H520, Kato III, AN3CA	Varies	CellTiter-Glo	96 hours
RT112, A2780, 4T1, SKOV-3	Varies	CellTiter-Glo	96 hours
Hep3B, Huh7	Varies	CCK-8 Assay	72 hours
CWR-R1	~3 µM	CellTiter-Glo 2.0	72 hours
VCaP	< 3 μΜ	CellTiter-Glo 2.0	72 hours

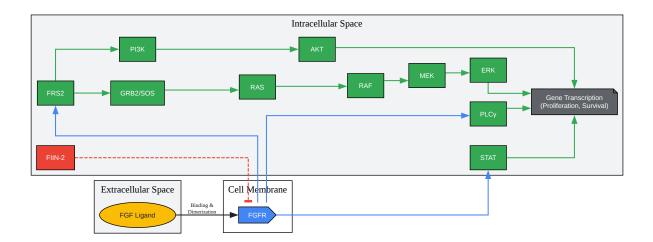


Data compiled from multiple sources.[1][2][4][6][7]

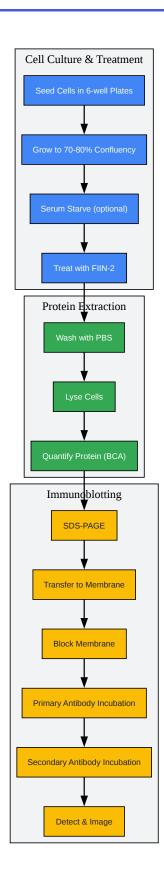
Signaling Pathway

FIIN-2 is an irreversible inhibitor of FGFRs, acting by covalently binding to a conserved cysteine residue in the P-loop of the kinase domain.[8][9] This binding is ATP-competitive and effectively blocks the downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[4][9][10] The primary pathways inhibited by blocking FGFR are the RAS-MAPK-ERK and PI3K-AKT pathways.[8][10][11][12]









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